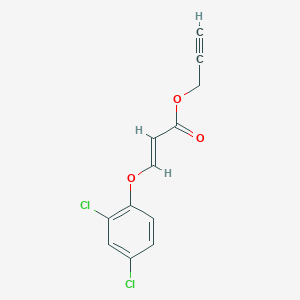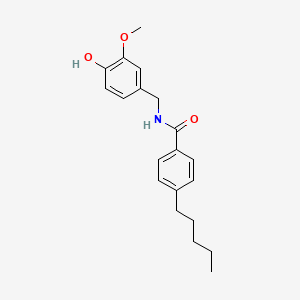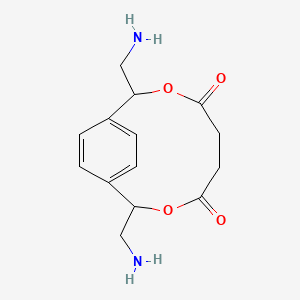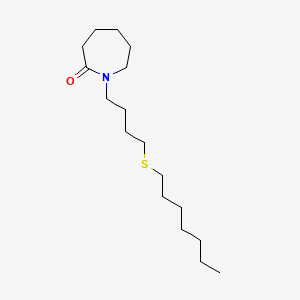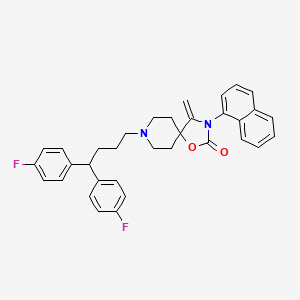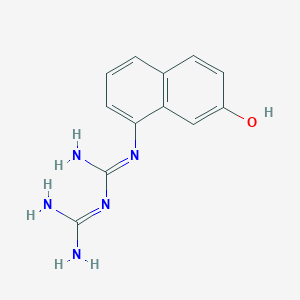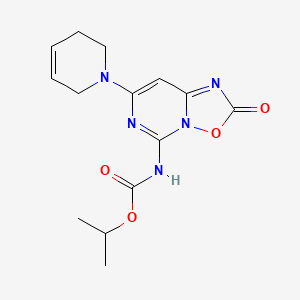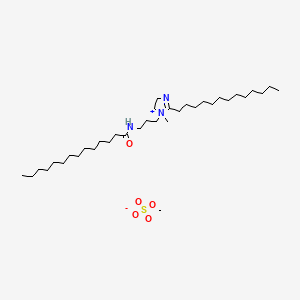
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate is a synthetic organic compound. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a long alkyl chain and an imidazolium core, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of the Alkyl Chain: The long alkyl chain is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with an alkyl halide.
Introduction of the Amide Group: The amide group is incorporated by reacting the intermediate compound with a suitable amine and an acylating agent.
Formation of the Methyl Sulphate Salt: The final step involves the reaction of the intermediate compound with methyl sulphate to form the desired imidazolium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the alkyl chain, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Applications De Recherche Scientifique
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the formulation of surfactants, lubricants, and ionic liquids.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The compound can disrupt cellular processes by binding to specific sites, leading to the inhibition of enzyme activity or the alteration of membrane permeability. These interactions are mediated by the unique structural features of the compound, including its imidazolium core and long alkyl chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium tetrafluoroborate
Uniqueness
Compared to similar compounds, 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate stands out due to its longer alkyl chain and the presence of an amide group. These features enhance its solubility, stability, and interaction with biological targets, making it a more versatile and effective compound for various applications.
Propriétés
Numéro CAS |
93966-56-4 |
|---|---|
Formule moléculaire |
C35H71N3O5S |
Poids moléculaire |
646.0 g/mol |
Nom IUPAC |
methyl sulfate;N-[3-(1-methyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]tetradecanamide |
InChI |
InChI=1S/C34H67N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-27-33-35-30-32-37(33,3)31-26-29-36-34(38)28-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-32H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
MBFBWPDVJGSJNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


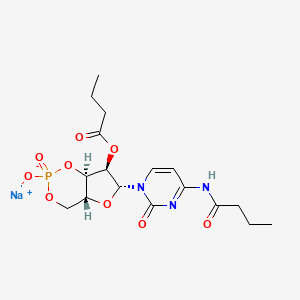
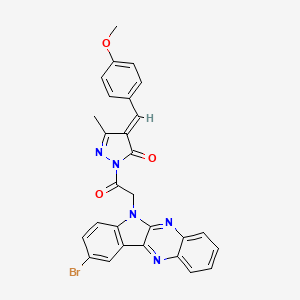
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)
